6-Fluoropyridazine-3-sulfonyl fluoride
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Overview
Description
Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides
The synthesis of sulfonyl fluorides has been enhanced by a copper-free Sandmeyer-type reaction, which is significant due to the role of sulfonyl fluorides in various chemical applications. This method employs sodium metabisulfite (Na2S2O5) and Selectfluor as the sources of sulfur dioxide and fluorine, respectively. Aryldiazonium salts are converted into sulfonyl fluorides through this process. Notably, the synthesis can be performed directly from aromatic amines via in situ diazotization. The technique's versatility is evident in its tolerance for a wide range of functional groups, its scalability to gram-level production, and its applicability to the late-stage fluorosulfonylation of natural products and pharmaceuticals .
Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles
The development of a regioselective, metal-free method for synthesizing 4-fluorosulfonyl 1,2,3-triazoles is noteworthy. This process utilizes bromovinylsulfonyl fluoride, a relatively unexplored building block, to react with organic azides. The resulting reaction is broad in scope, allowing for the creation of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles. These compounds are challenging to synthesize using existing methods, highlighting the importance of this new approach .
Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides
A novel single-step procedure for synthesizing sulfur(VI) fluorides from sulfonyl imidazoles has been introduced. Sulfonyl imidazoles serve as stable S(VI) reservoirs, and their transformation into sulfur(VI) fluorides is facilitated by an imidazole-to-fluorine exchange using acetic acid (AcOH) and potassium bifluoride (KF2H). This method circumvents the need for the corresponding chlorides, which are difficult to prepare and have poor storability due to weak S-Cl bonds. The process yields a variety of sulfonyl, sulfonimidoyl, sulfoxyl, and sulfamoyl fluorides with good to excellent yields, demonstrating its efficiency and potential for broad application .
Scientific Research Applications
Environmental and Biological Impacts
Biomonitoring and Environmental Persistence Perfluorooctanesulfonate (PFOS) derivatives, closely related to 6-Fluoropyridazine-3-sulfonyl fluoride, have been extensively studied for their environmental persistence and potential health impacts. PFOS and its salts, derived from perfluorooctanesulfonyl fluoride, are used in many applications for their surfactant properties. These compounds are highly persistent in the environment and accumulate in the human body, with a long serum elimination half-life. The production phase-out announced by major manufacturers like the 3M Company in 2000 highlights the growing concerns over their environmental and health impacts (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).
Toxicity of Fluorinated Alternatives Novel fluorinated alternatives to long-chain perfluoroalkyl substances (PFASs) have been investigated for their cytotoxic effects. Compared to PFOS and perfluorooctanoic acid (PFOA), some alternatives demonstrate greater toxic effects on human liver cells. This research underscores the necessity of assessing the safety of fluorinated chemical alternatives (Sheng et al., 2017).
Applications in Chemical Synthesis
Advanced Oxidation Processes Research on 6:2 Fluorotelomer sulfonic acid (FTS), a compound structurally related to this compound, indicates its potential degradability under advanced oxidation processes. This insight is valuable for the development of environmental remediation strategies for the degradation of fluorinated pollutants (Bao et al., 2020).
Synthesis of Fluorine/Phosphorus Substituted Compounds The synthesis of new fluorine and phosphorus substituted compounds for potential applications as molluscicidal agents showcases the utility of fluorinated compounds in creating novel pesticides. These compounds offer new avenues for addressing diseases such as Bilharziasis (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Labeling of Peptides and Proteins The development of fluoropyridine-based reagents for the prosthetic labeling of peptides and proteins illustrates the significant role of fluorinated compounds in medical imaging and biomolecular research. Such advancements facilitate the tracking and analysis of biological processes in real-time (de Bruin et al., 2005).
Mechanism of Action
Target of Action
Sulfonyl fluorides, a group to which 6-fluoropyridazine-3-sulfonyl fluoride belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .
Mode of Action
Sulfonyl fluorides, including this compound, are known to interact with their targets through a process known as sulfur (vi) fluoride exchange (sufex) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule .
Biochemical Pathways
It is known that sulfonyl fluorides can engage with nucleophiles under suitable reaction conditions, leading to new activation methods .
Result of Action
It is known that sulfonyl fluorides, including this compound, can irreversibly cross-link interacting biomolecules .
Action Environment
It is known that the reactivity and stability of sulfonyl fluorides, including this compound, make them attractive for various applications .
properties
IUPAC Name |
6-fluoropyridazine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTQAUJYLSBTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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